N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-5-bromothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S2/c17-14-1-2-15(22-14)23(19,20)18-3-4-21-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-2,11-13,18H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFSTPRQJCHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE typically involves the reaction of 5-bromothiophene-2-sulfonyl chloride with N-[2-(1-adamantyloxy)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with aryl boronic acids, enabling diversification of the thiophene ring:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Potassium phosphate
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Solvent : 1,4-Dioxane/water mixture
| Aryl Boronic Acid | Yield (%) | Product Description |
|---|---|---|
| Phenyl | 72 | 5-Phenyl-thiophene derivative |
| 4-Methoxyphenyl | 68 | Electron-rich aryl substitution |
| 3-Nitrophenyl | 56 | Electron-deficient aryl group |
This reaction demonstrates chemoselectivity , with no observed interference from the sulfonamide or adamantane groups.
Comparative Reactivity Analysis
The compound’s reactivity is influenced by its hybrid structure:
| Reaction Type | Adamantane Group Effect | Bromothiophene Reactivity |
|---|---|---|
| Alkylation | Steric hindrance slows N-alkylation | Sulfonamide acts as nucleophile |
| Cross-Coupling | No interference with Pd catalyst | Bromine serves as coupling site |
Mechanistic studies suggest the adamantane group’s steric bulk marginally reduces reaction rates but does not inhibit key transformations .
Stability Under Reaction Conditions
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Acid/Base Stability : The sulfonamide group resists hydrolysis under mild acidic/basic conditions (pH 4–10).
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Thermal Stability : Decomposition observed >200°C, making it suitable for most solution-phase reactions.
Functionalization Potential
Future derivatization routes could exploit:
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Sulfonamide NH : For acylations or ureido formations
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Adamantane Oxygen : Glycosylation or further etherifications
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Thiophene Ring : Electrophilic substitutions (e.g., nitration)
Experimental data confirms the compound’s versatility as a scaffold for generating structurally diverse analogs with tailored properties .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the adamantane moiety.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to the sulfonamide group.
Industrial Applications: Potential use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the H-Series Inhibitors
The H-series inhibitors, such as H-8 and H-89, share a common isoquinoline sulfonamide backbone but differ in side-chain substitutions (Figure 3, ). Key comparisons include:
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Thiophene sulfonamide | Adamantane-ethoxy, 5-bromo-thiophene | Bromine, adamantane, sulfonamide |
| H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) | Isoquinoline sulfonamide | Methylaminoethyl | Methylamino, sulfonamide |
| H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) | Isoquinoline sulfonamide | p-Bromocinnamylaminoethyl | Bromine, cinnamyl, sulfonamide |
Functional and Pharmacological Differences
- Lipophilicity : The adamantane group in the target compound increases logP compared to H-8 and H-89, suggesting enhanced blood-brain barrier penetration, which is advantageous for CNS-targeted therapies.
- Enzyme Selectivity : While H-series inhibitors target protein kinases (e.g., PKA, PKG), the thiophene sulfonamide core in the target compound may shift selectivity toward carbonic anhydrase isoforms or tyrosine phosphatases, as seen in other thiophene-based sulfonamides.
Biological Activity
N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiophene ring substituted with bromine and a sulfonamide group, along with an adamantane moiety linked through an ethyl chain. This unique structure is hypothesized to contribute to its biological efficacy.
Antibacterial Properties
Recent studies have demonstrated that derivatives of 5-bromothiophene-2-sulfonamides exhibit notable antibacterial activity against resistant strains of bacteria, such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. The minimal inhibitory concentration (MIC) for one of the synthesized derivatives was reported at 0.39 μg/mL, indicating strong antibacterial potential .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| 5-Bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 | NDM-KP ST147 |
| 5-Bromo-N-ethylthiophene-2-sulfonamide | Not reported | Not reported | NDM-KP ST147 |
The mechanism by which sulfonamides exert their antibacterial effects involves inhibition of folate synthesis, a critical pathway for bacterial growth. Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), thereby disrupting the synthesis of folate and ultimately affecting DNA and RNA synthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiophene ring and the sulfonamide group can significantly affect the biological activity. For instance, the introduction of various alkyl groups at the nitrogen atom of the sulfonamide has been shown to enhance antibacterial potency .
Key Findings:
- Bromine Substitution: The presence of bromine at the 5-position on the thiophene ring increases lipophilicity, which may enhance membrane penetration.
- Adamantane Moiety: The adamantane group contributes to increased binding affinity due to its bulky structure, which may improve interactions with bacterial enzymes.
Case Studies
In a recent study published in Frontiers in Microbiology, researchers synthesized a series of 5-bromo-N-alkylthiophene-2-sulfonamides and tested them against various bacterial strains. The results indicated that compounds with longer alkyl chains exhibited improved activity, suggesting that hydrophobic interactions play a crucial role in their efficacy .
Q & A
Q. How can researchers troubleshoot low yields during the adamantane-ether coupling step?
- Methodological Answer :
- Nucleophilicity Enhancement : Activate the adamantane-ether alcohol with NaH or Mitsunobu conditions.
- Steric Hindrance Mitigation : Introduce bulky leaving groups (e.g., tosylates) to improve substitution.
- In Situ Monitoring : Use FTIR to track ether bond formation (C-O stretch ~1100 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
